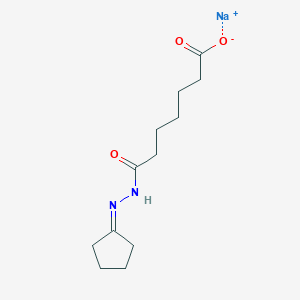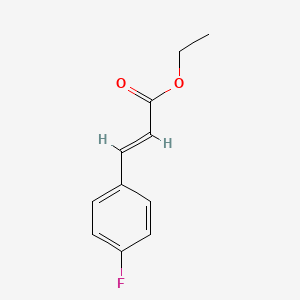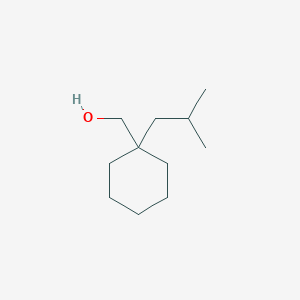
5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is a compound with a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine ring is a common structure in many pharmaceuticals and plays a significant role in drug design . This compound has a molecular weight of 255.74 .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The synthesis of piperidine compounds has been a focus of modern organic chemistry due to their importance in the pharmaceutical industry . The synthesis often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed piperidine rings .Molecular Structure Analysis
The molecular structure of 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride includes a piperidine ring, a carboxylic acid group, and a methylphenyl group . The InChI code for this compound is 1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H .Chemical Reactions Analysis
Piperidine derivatives, including 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride, can undergo various chemical reactions. One common reaction is the Knoevenagel condensation, which involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride include a molecular weight of 255.74 . It is a powder at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives serve as crucial building blocks for constructing pharmaceutical agents. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them versatile for drug development. Researchers explore various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in drug discovery, where their structural diversity influences pharmacological activity .
Anticancer Agents
Innovative piperidine-based compounds have shown promise as potential anticancer agents. For instance, 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole derivatives demonstrated potent activity against cancer cell lines such as SGC-7901 and MGC-803 .
Antibacterial and Antifungal Properties
Researchers have explored piperidine derivatives for their antimicrobial effects. These compounds exhibit activity against bacteria and fungi, making them valuable in the fight against infections .
Mécanisme D'action
While the specific mechanism of action for 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is not mentioned in the search results, piperidine derivatives are known to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Safety and Hazards
The safety information for this compound includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
Piperidine derivatives, including 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride, have been the focus of many recent studies due to their importance in drug design . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines , as well as exploring their potential therapeutic applications .
Propriétés
IUPAC Name |
5-(4-methylphenyl)piperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLIPOZULDQPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

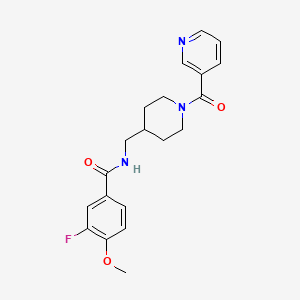
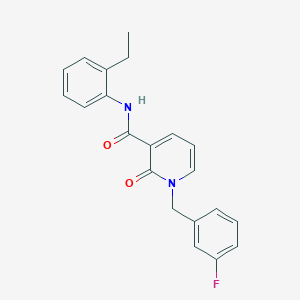
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2676145.png)
![3-Fluoro-8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2676149.png)
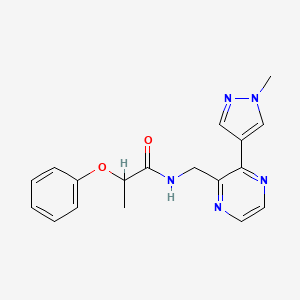
![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)

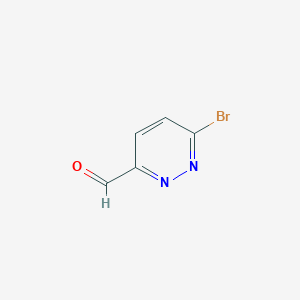
![N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2676154.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2676156.png)
